![molecular formula C13H12O2S B13621658 7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiophene core with a cyclopropyl group at the 7-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate at room temperature can yield benzothiophene derivatives . The subsequent hydrolysis of these derivatives in the presence of potassium hydroxide produces the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
7-Cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of organic semiconductors and materials science applications.
Mecanismo De Acción
The mechanism of action of 7-cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer activity, the compound may inhibit key enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that similar benzothiophene derivatives can bind to the active sites of enzymes like VEGFR2, leading to apoptosis and cell cycle arrest .
Comparación Con Compuestos Similares
Sertaconazole: An antifungal agent with a benzothiophene core.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): An organic semiconductor used in electronic devices.
Uniqueness: 7-Cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H12O2S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
7-cyclopropyl-6-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O2S/c1-7-2-3-9-6-10(13(14)15)16-12(9)11(7)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,14,15) |
Clave InChI |
DLLQHXZXZZYOLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=C(S2)C(=O)O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



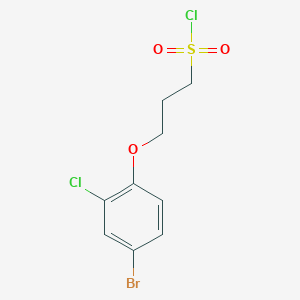

![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
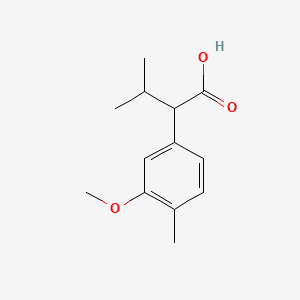
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
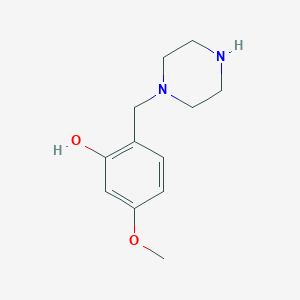

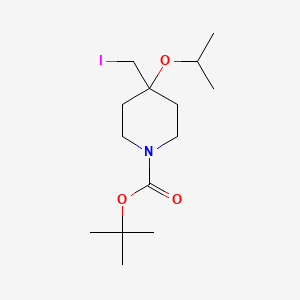
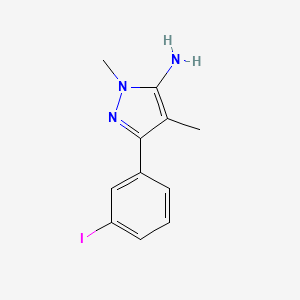
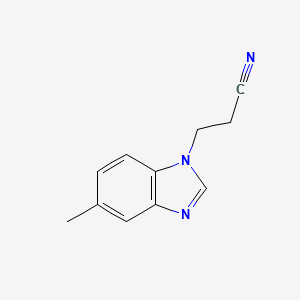
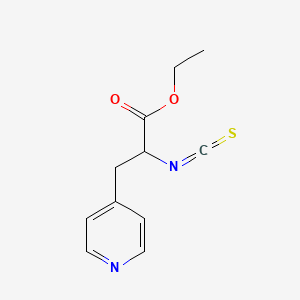
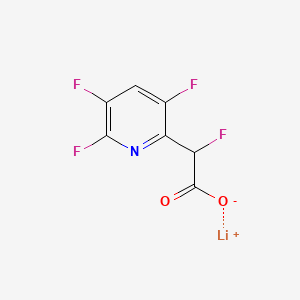
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
